

# Structure-Activity Relationship of 19-Norprogesterone Analogs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **19-Norprogesterone**

Cat. No.: **B1209251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **19-norprogesterone** analogs, focusing on their structure-activity relationships (SAR). Below, we present quantitative data on their binding affinities and biological activities, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.

## Introduction to 19-Norprogesterone and its Analogs

**19-Norprogesterone** is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor (PR). It is a derivative of progesterone lacking the methyl group at the C-19 position.<sup>[1]</sup> This structural modification significantly enhances its progestational activity compared to the parent compound.<sup>[1]</sup> Analogs of **19-norprogesterone** have been developed to further refine its pharmacological profile, aiming to increase potency, selectivity, and oral bioavailability while minimizing off-target effects.

## Comparative Analysis of Receptor Binding and Biological Activity

The progestogenic activity of **19-norprogesterone** analogs is primarily determined by their binding affinity for the progesterone receptor. However, their interactions with other steroid

receptors, such as the androgen (AR), glucocorticoid (GR), and mineralocorticoid receptors (MR), are crucial for their overall safety and side-effect profile.

## Progesterone Receptor (PR) Binding Affinity

The following table summarizes the PR binding affinities of **19-norprogesterone** and several of its key analogs.

| Compound                         | Progesterone Receptor (PR) Binding Affinity                                            |
|----------------------------------|----------------------------------------------------------------------------------------|
| Progesterone                     | Ki: 34.3 nM (rat uterus)[2]                                                            |
| 19-Norprogesterone               | High affinity[3]                                                                       |
| Nomegestrol Acetate              | Ki: 22.8 nM (rat uterus)[2], Ki: 3 nM (human)[4]                                       |
| Trimegestone                     | Higher affinity than medroxyprogesterone acetate, norethindrone, and levonorgestrel[5] |
| Nestorone® (Segesterone Acetate) | Higher binding affinity than levonorgestrel and progesterone[6]                        |

## Cross-Reactivity with Other Steroid Receptors

Minimizing cross-reactivity with other steroid receptors is a key objective in the development of selective progestins. The table below compares the relative binding affinities (RBA) of various **19-norprogesterone** analogs to the androgen, glucocorticoid, and mineralocorticoid receptors.

| Compound                            | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
|-------------------------------------|--------------------------------|--------------------------------------|-----------------------------------------|
| Progesterone                        | Low                            | Low                                  | Moderate                                |
| 19-Norprogesterone                  | Low                            | Low                                  | 47% (relative to aldosterone)[1]        |
| Nomegestrol Acetate                 | Low[7]                         | Low[7]                               | Low[7]                                  |
| Trimegestone                        | Weak affinity[8]               | Weak affinity[8]                     | Weak affinity[8]                        |
| Nestorone®<br>(Segesterone Acetate) | Negligible[6]                  | Significant binding[6]               | Not specified                           |

## Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the core structure of **19-norprogesterone** and highlights key positions where modifications influence its activity.

Caption: Key modification sites on the **19-norprogesterone** scaffold.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Progesterone Receptor Binding Assay (Competitive Radioligand Binding)

This *in vitro* assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the progesterone receptor.

Materials:

- Receptor Source: Cytosolic fraction from rat uteri or human breast cancer cells (e.g., T47D, MCF-7) expressing the progesterone receptor.[2][9]
- Radioligand: [<sup>3</sup>H]-Progesterone or a high-affinity synthetic progestin like [<sup>3</sup>H]-ORG 2058.
- Test Compounds: **19-Norprogesterone** analogs and a reference compound (unlabeled progesterone).
- Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
- Scintillation Cocktail and Counter.

#### Procedure:

- Preparation of Receptor Cytosol: Uteri from estrogen-primed immature female rats are homogenized in a cold buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) containing the progesterone receptors is collected.[2]
- Competitive Binding Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
- Separation of Bound and Free Radioligand: The incubation is terminated, and the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption or filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki is then calculated using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

## In Vivo Progestational Activity (Clauberg-McPhail Test)

This in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.

Objective: To evaluate the ability of a test compound to induce endometrial proliferation.

Materials:

- Immature female rabbits.
- Estrogen (e.g., estradiol benzoate) for priming.
- Test compounds and vehicle (e.g., corn oil).
- Histological equipment.

Procedure:

- Estrogen Priming: Immature female rabbits are treated with daily injections of an estrogen for several days to induce uterine growth and proliferation.
- Administration of Test Compound: Following the priming period, the rabbits are administered the test compound or vehicle daily for a set number of days.
- Uterine Examination: The animals are euthanized, and their uteri are removed, fixed, and prepared for histological examination.
- Evaluation of Endometrial Proliferation: The degree of endometrial proliferation is scored based on a standardized scale (e.g., McPhail scale). The potency of the test compound is determined by comparing the dose required to produce a specific level of proliferation to that of a reference progestin like progesterone.

The following diagram illustrates the general workflow for assessing the activity of **19-norprogesterone** analogs.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for activity assessment.

## Progesterone Receptor Signaling Pathway

The biological effects of **19-norprogesterone** analogs are mediated through the progesterone receptor signaling pathway. This involves both genomic and non-genomic actions.



[Click to download full resolution via product page](#)

Caption: Progesterone receptor signaling pathways.

Upon binding to its ligand, the nuclear progesterone receptor (nPR) dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11] In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.[11] In addition to this classical genomic pathway, progestins can also elicit rapid non-genomic effects through membrane-associated progesterone receptors (mPRs), which can activate intracellular kinase cascades.[12]

## Conclusion

The structure-activity relationship of **19-norprogesterone** analogs is a complex interplay of modifications to the steroid scaffold that influence binding affinity and selectivity for the progesterone receptor and other steroid receptors. Analogs such as nomegestrol acetate, trimegestone, and nestorone represent significant advancements, offering potent and selective progestogenic activity with reduced off-target effects. A thorough understanding of their SAR, guided by the comparative data and experimental protocols presented in this guide, is essential for the continued development of novel and improved progestin-based therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 5. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- To cite this document: BenchChem. [Structure-Activity Relationship of 19-Norprogesterone Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209251#structure-activity-relationship-of-19-norprogesterone-analogs]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)